molecular formula C13H11NO2 B12438062 1-(4-Hydroxyphenyl)-2-(pyridin-3-YL)ethanone

1-(4-Hydroxyphenyl)-2-(pyridin-3-YL)ethanone

Cat. No.: B12438062
M. Wt: 213.23 g/mol
InChI Key: BHXYNUQTMVOZKO-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-2-(pyridin-3-YL)ethanone is an organic compound that features both a hydroxyphenyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-2-(pyridin-3-YL)ethanone typically involves the condensation of 4-hydroxybenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)-2-(pyridin-3-YL)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

    Reduction: Formation of 1-(4-hydroxyphenyl)-2-(pyridin-3-YL)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-2-(pyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyphenyl group can participate in hydrogen bonding, while the pyridinyl group can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

    4-Hydroxyacetophenone: Similar structure but lacks the pyridinyl group.

    3-Pyridinecarboxaldehyde: Contains the pyridinyl group but lacks the hydroxyphenyl group.

    4-Hydroxybenzaldehyde: Contains the hydroxyphenyl group but lacks the pyridinyl group.

Uniqueness: 1-(4-Hydroxyphenyl)-2-(pyridin-3-YL)ethanone is unique due to the presence of both the hydroxyphenyl and pyridinyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions with various molecular targets.

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-2-pyridin-3-ylethanone

InChI

InChI=1S/C13H11NO2/c15-12-5-3-11(4-6-12)13(16)8-10-2-1-7-14-9-10/h1-7,9,15H,8H2

InChI Key

BHXYNUQTMVOZKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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